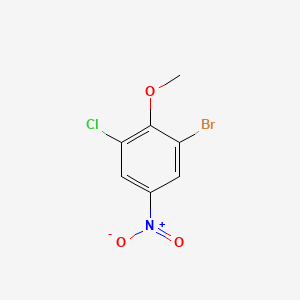

1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-chloro-2-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAIBJCWYIVBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681473 | |

| Record name | 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-94-9 | |

| Record name | 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene (CAS 1215205-94-9): Synthesis, Reactivity, and Applications

Abstract: This document provides an in-depth technical analysis of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene, a highly functionalized aromatic compound. Its unique substitution pattern, featuring a delicate balance of electron-donating and electron-withdrawing groups, makes it a valuable and versatile intermediate for advanced organic synthesis. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its physicochemical properties, a plausible synthetic strategy rooted in mechanistic principles, a detailed exploration of its reactivity profile, and its potential applications as a scaffold in the design of complex molecular architectures.

Core Physicochemical & Safety Profile

This compound is a poly-substituted aromatic compound whose utility is defined by the specific arrangement of its functional groups. A comprehensive understanding of its fundamental properties is the first step in leveraging its synthetic potential.

Chemical and Physical Properties

The key quantitative data for this compound, based on available supplier information and predictive modeling, are summarized below.

| Property | Value | Source |

| CAS Number | 1215205-94-9 | [1] |

| Molecular Formula | C₇H₅BrClNO₃ | [2] |

| Molecular Weight | 266.48 g/mol | [2] |

| Predicted Boiling Point | 322.2 ± 37.0 °C | [1] |

| Predicted Density | 1.737 ± 0.06 g/cm³ | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1][2] |

Structural Representation

The arrangement of the five substituents on the benzene ring is critical to the molecule's reactivity.

Caption: Structure of this compound.

Safety and Handling

As a halogenated nitroaromatic compound, proper handling is imperative.

-

GHS Classification: The compound is classified under GHS07 (Warning).[1]

-

Hazard Statements: H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) are noted.[1]

-

Precautions:

-

Work should be conducted in a well-ventilated chemical fume hood.[3]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6]

-

Store in a cool, dry place away from oxidizing agents, with the container tightly sealed.[3][7]

-

Synthesis and Mechanistic Considerations

A robust synthetic strategy for a polysubstituted benzene like this relies on a deep understanding of the directing effects of the substituents. The order of introduction of the functional groups is non-trivial and is dictated by the principles of Electrophilic Aromatic Substitution (EAS).[8][9]

The methoxy (-OCH₃) group is a strongly activating, ortho, para-director due to its potent +R (resonance donating) effect. The halogen (-Br, -Cl) groups are deactivating but are also ortho, para-directors. Conversely, the nitro (-NO₂) group is a powerful deactivating, meta-director.[8] A plausible synthetic workflow would leverage these effects to achieve the desired regiochemistry.

Caption: Plausible synthetic workflow via electrophilic nitration.

Proposed Synthetic Protocol: Nitration of 2-Bromo-6-chloroanisole

This protocol is a hypothetical procedure based on standard nitration methodologies for activated aromatic systems.

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-bromo-6-chloroanisole (1.0 eq) to concentrated sulfuric acid (H₂SO₄) at 0°C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid at 0°C.

-

Electrophilic Attack: Add the nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not exceed 5-10°C. The powerful methoxy group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the para position (C5), which is the most sterically accessible and electronically enriched site.

-

Reaction Monitoring & Quenching: Stir the reaction mixture at low temperature for 1-2 hours, monitoring completion by TLC or LC-MS. Upon completion, slowly pour the reaction mixture over crushed ice with vigorous stirring.

-

Workup and Purification: The resulting precipitate should be collected by vacuum filtration and washed with cold water until the filtrate is neutral. The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Reactivity Profile and Synthetic Utility

The value of this compound lies in the distinct reactivity of each of its functional groups, allowing for sequential and selective transformations. This makes it a powerful scaffold for building molecular diversity in drug discovery campaigns.

Caption: Key reactivity pathways for the title compound.

-

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack. This effect is most pronounced at the ortho and para positions. Consequently, both the bromine at C1 (para to the nitro group) and the chlorine at C3 (ortho to the nitro group) are susceptible to displacement by a wide range of nucleophiles (amines, alkoxides, thiolates), enabling the introduction of diverse side chains.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) under various conditions (e.g., Fe/HCl, SnCl₂, catalytic hydrogenation). This transformation is fundamental in medicinal chemistry, as the resulting aniline is a key precursor for the synthesis of amides, sulfonamides, and heterocyclic systems.[8]

-

Metal-Catalyzed Cross-Coupling: The carbon-bromine bond at C1 is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination. This allows for the formation of C-C or C-N bonds, dramatically increasing molecular complexity by linking the scaffold to other aromatic or aliphatic fragments.

Applications in Research and Drug Discovery

While this specific molecule is primarily a research chemical, its structural motifs are prevalent in pharmacologically active compounds. Polysubstituted nitroaromatics are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][10][11]

The strategic value of This compound lies in its capacity as a "scaffold-with-handles." A medicinal chemist can utilize this intermediate to:

-

Perform an SNAr reaction to introduce a key pharmacophoric element.

-

Reduce the nitro group to an aniline.

-

Utilize the new aniline for amide coupling or cyclization reactions.

-

Employ the remaining halogen for a late-stage cross-coupling reaction to build a biaryl system or attach another fragment.

This step-wise, controlled functionalization allows for the systematic exploration of the chemical space around a core structure, which is the cornerstone of modern structure-activity relationship (SAR) studies in drug discovery. Its utility is particularly high in the synthesis of kinase inhibitors and other targeted therapies where complex, multi-substituted aromatic cores are common.[12]

Conclusion

This compound is more than a simple chemical; it is a sophisticated building block designed for complex synthetic challenges. The interplay of its activating and deactivating groups, combined with multiple, orthogonally reactive sites, provides a rich platform for chemical innovation. For researchers in drug development and materials science, a thorough understanding of its reactivity profile is key to unlocking its full potential in the creation of novel and high-value molecules.

References

-

ChemBK. (2024). 1-bromo-3-chloro-5-nitro-benzene. Available at: [Link]

-

Hymasynth. (n.d.). Exploring 1-Bromo-2-Methoxy-3-Nitro-Benzene: Properties and Applications. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 3-Bromo-5-chloro-2-methoxypyridine as a Pharmaceutical Intermediate. Available at: [Link]

-

PubChem. (n.d.). 1-Bromo-3-methoxy-5-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

-

MySkinRecipes. (n.d.). 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene. Available at: [Link]

-

Chemsrc. (2025). 1-Bromo-3-methoxy-5-nitrobenzene. Available at: [Link]

-

PubChem. (n.d.). 1-Bromo-3-chloro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 1-Bromo-3-chloro-5-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

-

PubChem. (n.d.). 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

-

Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

Sources

- 1. This compound | 1215205-94-9 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. Aromatic Reactivity [www2.chemistry.msu.edu]

- 10. chemimpex.com [chemimpex.com]

- 11. 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene [myskinrecipes.com]

- 12. nbinno.com [nbinno.com]

1-Bromo-3-chloro-2-methoxy-5-nitrobenzene chemical properties

An In-depth Technical Guide to 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

Introduction

This compound is a polyfunctionalized aromatic compound of significant interest to the chemical research and pharmaceutical industries. As a substituted nitrobenzene, it serves as a versatile synthetic intermediate, providing a scaffold with multiple, distinct reactive sites.[1][2] The presence of bromo, chloro, methoxy, and nitro groups on the benzene ring allows for a wide range of selective chemical transformations. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

Physicochemical and Structural Properties

The unique arrangement of substituents on the benzene ring dictates the compound's physical characteristics and chemical behavior. The electron-withdrawing nature of the nitro group and halogens, combined with the electron-donating effect of the methoxy group, creates a complex electronic environment within the molecule.[2]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1215205-94-9 | [3] |

| Molecular Formula | C₇H₅BrClNO₃ | [4] |

| Molecular Weight | 266.48 g/mol | [4] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Bromo-6-chloro-4-nitroanisole | [3] |

| Predicted Boiling Point | 322.2 ± 37.0 °C | [3] |

| Predicted Density | 1.737 ± 0.06 g/cm³ | [3] |

| Storage Conditions | Sealed in dry, 2-8°C |[3][4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound requires a carefully controlled, multi-step approach to achieve the desired regiochemistry. A plausible and efficient route involves the electrophilic nitration of a disubstituted anisole precursor.

Proposed Synthetic Pathway: Electrophilic Nitration

The most logical precursor for this synthesis is 2-bromo-4-chloroanisole. The directing effects of the substituents on this precursor are paramount to the success of the reaction.

-

Methoxy Group (-OCH₃): A powerful activating group that directs incoming electrophiles to the ortho and para positions.[2]

-

Halogens (-Br, -Cl): Deactivating groups that also direct incoming electrophiles to the ortho and para positions.[2]

In 2-bromo-4-chloroanisole, the position ortho to the methoxy group (C6) is sterically hindered by the adjacent bromine atom. The other ortho position (C2) is already occupied by bromine. The position para to the methoxy group (C4) is occupied by chlorine. Therefore, the most electronically activated and sterically accessible position for nitration is C6, which is ortho to the methoxy group and meta to the chlorine atom. However, to obtain the target molecule, nitration must occur at the C4-position relative to the methoxy group (C5 on the final product). This is achieved by starting with a precursor where this position is vacant and activated. The nitration of 2-bromo-6-chloroanisole would be the ideal pathway, though the synthesis of this specific precursor can be complex.

A more practical approach may involve the nitration of a simpler precursor followed by subsequent halogenation or modification. For this guide, we will detail a standard nitration protocol.

Experimental Protocol: Nitration of an Anisole Precursor

This protocol describes a general method for the nitration of an activated aromatic ring.

Step 1: Preparation of the Nitrating Mixture

-

In a flask submerged in an ice-water bath (0-5°C), slowly add 1.2 equivalents of concentrated nitric acid (HNO₃) to a stirred solution of 2.5 equivalents of concentrated sulfuric acid (H₂SO₄).

-

Causality: The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[2] Maintaining a low temperature is critical to prevent over-nitration and control the exothermic reaction.

Step 2: Electrophilic Attack

-

Dissolve 1.0 equivalent of the 2-bromo-4-chloroanisole precursor in a minimal amount of concentrated sulfuric acid.

-

Slowly add the pre-cooled nitrating mixture dropwise to the anisole solution, ensuring the temperature does not exceed 10°C.

-

Causality: The electron-rich π system of the anisole ring attacks the nitronium ion. The rate and regioselectivity of this attack are dictated by the combined electronic effects of the existing substituents.[2]

Step 3: Reaction Quenching and Product Isolation

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture over a large volume of crushed ice. This will cause the crude product to precipitate out of the aqueous solution.

-

Causality: Quenching with ice water serves two purposes: it stops the reaction and precipitates the non-polar organic product from the highly polar acidic solution.

Step 4: Purification

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The compound's utility stems from the distinct reactivity of its functional groups, allowing for sequential and selective modifications.

Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[2] In this molecule, the chlorine atom is ortho to the nitro group, making it a prime site for SNAr.

-

Mechanism: A nucleophile (e.g., an alkoxide, amine, or thiol) attacks the carbon bearing the chlorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization. The subsequent loss of the chloride leaving group restores the aromaticity of the ring.

-

Application in Drug Development: This reaction is exceptionally useful for introducing a diverse range of functional groups. In a medicinal chemistry program, reacting this scaffold with various amines or alcohols can rapidly generate a library of new chemical entities for structure-activity relationship (SAR) studies.[5]

Sources

An In-depth Technical Guide to the Nucleophilic Aromatic Substitution Reactivity of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed analysis of the nucleophilic aromatic substitution (SNAr) reactivity of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene. By dissecting the electronic and steric influences of its substituents, we predict the regioselectivity of nucleophilic attack and the overall reactivity of the molecule. The core principle underpinning this analysis is the stability of the Meisenheimer complex, the key intermediate in the SNAr mechanism. Our findings indicate that substitution will occur preferentially at the C1 position, displacing the bromide, due to the powerful resonance stabilization afforded by the para-positioned nitro group. This document serves as a technical resource, blending mechanistic theory with practical considerations for professionals in chemical research and pharmaceutical development.

The Principles of Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically rich in electrons, are generally poor substrates for nucleophilic attack.[1] However, under specific conditions, they can undergo nucleophilic aromatic substitution (SNAr). This reaction is not to be confused with SN1 or SN2 mechanisms, which are characteristic of aliphatic compounds, or with electrophilic aromatic substitution, where the aromatic ring itself acts as the nucleophile.[1][2] The SNAr reaction proceeds via a distinct addition-elimination mechanism.[3]

The viability of an SNAr reaction hinges on three critical factors:

-

An Electron-Deficient Aromatic Ring: The presence of potent electron-withdrawing groups (EWGs) is essential. These groups reduce the electron density of the ring, making it susceptible to attack by a nucleophile.[1][4]

-

A Suitable Leaving Group: Typically, a halide or other group capable of stabilizing a negative charge is required.[3]

-

A Strong Nucleophile: Species such as alkoxides, amines, or thiolates are common reactants.[5]

The mechanism involves two key steps:

-

Addition: The nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), breaking the ring's aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[2][6][7] This initial attack is typically the slow, rate-determining step of the reaction.[1][3]

-

Elimination: The aromaticity is restored as the leaving group departs, taking its bonding electrons with it. This second step is generally fast.[3]

The stability of the Meisenheimer complex is paramount; the more stable this intermediate, the lower the activation energy for its formation and the faster the reaction.[6] This stability is profoundly influenced by the nature and position of the substituents on the aromatic ring.

Structural and Electronic Analysis of this compound

To predict the reactivity of our target molecule, we must first understand the individual and collective electronic contributions of its substituents.

Caption: Structure of this compound.

Substituent Effect Analysis

The electronic influence of each group is a combination of inductive and resonance effects, which collectively determine the electron density at each carbon atom of the ring.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (±R) | Overall Impact on SNAr Reactivity |

| -NO₂ (Nitro) | C5 | Strongly Withdrawing | Strongly Withdrawing | Strongly Activating |

| -Br (Bromo) | C1 | Withdrawing | Weakly Donating | Ring Deactivator (EAS), Ring Activator (SNAr), Leaving Group |

| -Cl (Chloro) | C3 | Withdrawing | Weakly Donating | Ring Deactivator (EAS), Ring Activator (SNAr), Leaving Group |

| -OCH₃ (Methoxy) | C2 | Withdrawing | Strongly Donating | Complex; net effect depends on position |

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both induction and resonance. Its presence is the primary driver for making the entire aromatic ring electrophilic and thus highly susceptible to nucleophilic attack.[1][2][8]

-

Halogens (-Br, -Cl): Both bromine and chlorine are strongly electronegative, withdrawing electron density inductively. This effect aids in making the ring electron-poor, which is favorable for SNAr. They also serve as the two potential leaving groups.

-

Methoxy Group (-OCH₃): The methoxy group is an interesting case. While its oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, it possesses lone pairs that can be donated into the ring via resonance (+R effect). In electrophilic substitution, this +R effect dominates, making it an activating group. In SNAr, its role is more nuanced and position-dependent. Its inductive withdrawal can stabilize the negative charge of the Meisenheimer complex, but its resonance donation can be destabilizing.

Predicting Regioselectivity: A Tale of Two Pathways

The reaction can theoretically proceed via the displacement of either the bromide at C1 or the chloride at C3. The preferred pathway is determined by the relative stability of the corresponding Meisenheimer complex intermediate.

Pathway A: Nucleophilic Attack at C1 (Displacement of Bromide)

When a nucleophile attacks the C1 position, the resulting negative charge of the Meisenheimer complex is distributed across the ring. Crucially, one of the resonance structures places the negative charge directly on C5, adjacent to the nitro group. This allows for the delocalization of the charge onto the highly electronegative oxygen atoms of the nitro group, providing substantial stabilization.[6][7][9]

Caption: Favorable reaction pathway via attack at C1.

The stabilization offered by a para or ortho electron-withdrawing group is the single most important factor in directing SNAr reactions.[5][7][8][9]

Pathway B: Nucleophilic Attack at C3 (Displacement of Chloride)

If the nucleophile attacks at C3, the negative charge is delocalized to carbons C2, C4, and C6. At no point in the resonance cycle does the negative charge land on the carbon bearing the nitro group (C5). Therefore, the powerful resonance-stabilizing effect of the nitro group cannot be engaged.[7] This renders the Meisenheimer complex for this pathway significantly less stable and higher in energy.

Comparative Analysis

| Factor | Pathway A (Attack at C1) | Pathway B (Attack at C3) | Conclusion |

| Nitro Group Position | Para to attack site | Meta to attack site | Pathway A is strongly favored. |

| Intermediate Stability | High (Resonance with -NO₂) | Low (No resonance with -NO₂) | Pathway A has a lower activation energy. |

| Leaving Group Ability | Bromide | Chloride | Leaving group abilities are comparable (Cl ≈ Br). This is not the deciding factor.[2][10] |

| Steric Hindrance | Attack at C1 is flanked by the -OCH₃ group. | Attack at C3 is also flanked by the -OCH₃ group. | Steric hindrance from the ortho-methoxy group is present for both pathways and may slow the overall reaction rate, but it does not alter the regiochemical preference.[11] |

The decisive factor is the electronic stabilization of the intermediate. The ability to delocalize the negative charge onto the para-nitro group makes Pathway A overwhelmingly more favorable.

Caption: Comparison of Meisenheimer complex stability.

Hypothetical Experimental Protocol: Methoxylation of this compound

To illustrate the practical application of this analysis, we provide a standard protocol for an SNAr reaction using sodium methoxide as the nucleophile. This self-validating workflow includes checkpoints for reaction monitoring and confirmation of the predicted outcome.

Objective: To synthesize 1,2-dimethoxy-3-chloro-5-nitrobenzene by selectively displacing the bromide atom.

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (1.2 eq)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Dimethylformamide (DMF) (optional co-solvent)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

TLC plates (silica gel)

-

NMR tubes, Deuterated Chloroform (CDCl₃)

Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.81 g, 10 mmol).

-

Place the apparatus under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous methanol (50 mL) via syringe. Stir until the substrate is fully dissolved. Causality: Anhydrous conditions prevent the competing reaction of hydroxide ions and ensure the methoxide acts as the primary nucleophile.

-

-

Initiation of Reaction:

-

In a separate flask, dissolve sodium methoxide (e.g., 0.65 g, 12 mmol) in anhydrous methanol (10 mL) under an inert atmosphere.

-

Add the sodium methoxide solution dropwise to the stirring solution of the substrate at room temperature over 10 minutes. Causality: Slow addition helps to control any potential exotherm.

-

-

Reaction and Monitoring:

-

After the addition is complete, heat the reaction mixture to reflux (approx. 65°C for methanol).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Use a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate reaction progression. Trustworthiness: TLC provides a real-time, semi-quantitative assessment of the reaction's completion, preventing premature or unnecessarily long reaction times.

-

-

Workup and Isolation:

-

Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing ice-cold water (200 mL) with stirring. This will precipitate the organic product.

-

Collect the precipitate by vacuum filtration, washing the solid with cold water (2 x 50 mL).

-

Dry the solid product under vacuum.

-

-

Purification and Characterization:

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 1,2-dimethoxy-3-chloro-5-nitrobenzene.

-

Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of the characteristic C-Br signals and the appearance of a new methoxy signal, along with the correct mass, will validate the predicted regioselectivity. Trustworthiness: Spectroscopic analysis provides unambiguous confirmation of the chemical structure, validating the mechanistic prediction.

-

Caption: Experimental workflow for the SNAr reaction.

Conclusion

The reactivity of this compound in nucleophilic aromatic substitution is dictated by a confluence of electronic and steric factors. A thorough analysis reveals a strong and unambiguous preference for nucleophilic attack at the C1 position, leading to the displacement of the bromide ion. This regioselectivity is a direct consequence of the profound stabilizing effect exerted by the para-nitro group on the key Meisenheimer complex intermediate. While the ortho-methoxy group introduces steric hindrance that may modulate the overall reaction rate, it does not override the powerful electronic control of the nitro group. This predictive understanding is crucial for synthetic planning in medicinal chemistry and materials science, allowing for the rational design of reaction pathways to achieve desired molecular architectures.

References

-

OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Available at: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

-

Majid, R. Nucleophilic Aromatic Substitution. Available at: [Link]

-

ResearchGate. Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group. Available at: [Link]

-

Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

ResearchGate. Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy. Available at: [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

-

The Organic Chemistry Tutor. Aromatic Nucleophilic Substitution Reactions | SNAr Mechanism. YouTube. Available at: [Link]

-

ChemHelp ASAP. SNAr reaction mechanism. YouTube. Available at: [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

JoVE. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). Available at: [Link]

-

Liu, X. 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]

-

The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Available at: [Link]

-

National Institutes of Health. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

-

National Institutes of Health. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Available at: [Link]

-

ResearchGate. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. Available at: [Link]

-

Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

-

Frontiers. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Available at: [Link]

-

PubMed. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Available at: [Link]

-

National Institutes of Health. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Available at: [Link]

-

Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. Available at: [Link]

-

ResearchGate. Meisenheimer Complexes Positively Characterized as Stable Intermediates in the Gas Phase. Available at: [Link]

-

The Organic Chemistry Tutor. introduction to regioselectivity in aromatic reactions. YouTube. Available at: [Link]

-

ACS Publications. Rationalizing the Regioselectivity in Polynitroarene Anionic .sigma.-Adduct Formation. Relevance to Nucleophilic Aromatic Substitution. Available at: [Link]

-

Chemistry LibreTexts. 7.4: Activation and Deactivation. Available at: [Link]

-

Chemistry LibreTexts. 17.1: Nucleophilic aromatic substitution. Available at: [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 10. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

hazards and handling of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

An In-Depth Technical Guide to the Hazards and Safe Handling of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging the Data Gap

This compound (CAS No. 1215205-94-9) is a substituted nitrobenzene derivative that, like many specialized chemical intermediates, is not accompanied by an exhaustive body of publicly available safety and toxicology data. This guide serves as a technical resource on its known hazards and recommended handling procedures. In the absence of a comprehensive Safety Data Sheet (SDS), this document synthesizes confirmed hazard classifications with extrapolated best practices derived from structurally similar compounds. The causality behind each recommendation is explained to empower researchers with the knowledge to conduct a thorough risk assessment.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. While detailed experimental data for this specific molecule is limited, its properties can be predicted based on its structure and data from related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-Bromo-3-methoxy-5-nitrobenzene (Related Compound)[1] | 1-bromo-3-chloro-5-nitro-benzene (Related Compound)[2] |

| CAS Number | 1215205-94-9[3] | 16618-67-0[4] | 219817-43-3[5] |

| Molecular Formula | C₇H₅BrClNO₃ | C₇H₆BrNO₃ | C₆H₃BrClNO₂[5] |

| Molecular Weight | 266.48 g/mol | 232.03 g/mol [1] | 236.45 g/mol [2][5] |

| Appearance | Likely a solid, potentially yellow crystalline, based on related compounds[2] | Not specified | Solid, yellow crystal appearance[2] |

| Melting Point | No data available | 85-88°C[1] | 81.2 °C[2] |

| Boiling Point | No data available | 295.3 ± 20.0 °C at 760 mmHg[1] | 268.8 ± 20.0 °C (Predicted)[2] |

| Solubility | Expected to be poorly soluble in water, but soluble in organic solvents like ethanol and dimethylformamide[2] | Insoluble in water | Hardly soluble in water, but easily soluble in organic solvents[2] |

Expert Insight: The presence of nitro and halogen functional groups on the benzene ring suggests that the compound is likely a solid at room temperature with a relatively high melting point and low water solubility. These characteristics are crucial for anticipating its physical behavior in the lab, from weighing to dissolution and potential for dust generation.

Section 2: Hazard Identification and GHS Classification

The primary known hazards associated with this compound are acute toxicity upon ingestion and serious eye irritation.[3] Due to its structural similarity to other halogenated nitroaromatics, skin and respiratory irritation should also be considered potential, significant hazards.[4][6]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) | [3] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | [3] |

Note: Data for the related compound 1-Bromo-3-methoxy-5-nitrobenzene also indicates H315 (Causes skin irritation) and H335 (May cause respiratory irritation).[6] Given the structural similarity, it is prudent to assume these hazards for this compound as well.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE. The principle of "As Low As Reasonably Practicable" (ALARP) should guide all handling procedures.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1]

-

Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used if dust or aerosols are generated.[4]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential routes of exposure: inhalation, skin contact, and eye contact.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[1]

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashes.

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or suit should be considered.[1]

-

Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Diagram: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE.

Caption: PPE selection workflow for handling the target compound.

Section 4: Safe Handling and Storage Protocols

Handling Protocol

This protocol is designed to be a self-validating system, where each step minimizes risk.

-

Pre-Handling Check:

-

Verify that a current copy of the relevant safety information is readily accessible.

-

Ensure the chemical fume hood is functioning correctly.

-

Confirm that appropriate, unexpired PPE is available.

-

Locate the nearest emergency eyewash station and safety shower.

-

-

Chemical Handling:

-

Avoid all personal contact with the substance.[4] Do not breathe dust or vapors.[8]

-

Use spatulas and glassware dedicated to this chemical when possible to avoid cross-contamination.

-

If the compound is a powder, handle it carefully to prevent dust formation.[9]

-

Close the container tightly immediately after use.[4]

-

-

Post-Handling:

Storage Protocol

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8]

-

Location: Store in a designated area for toxic or hazardous chemicals.

-

Incompatibilities: Store away from strong oxidizing agents.[1][4] Also, avoid exposure to heat, flames, and sparks.[1]

Section 5: Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. | [4][10] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice or attention. | [4][10] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a POISON CENTER or doctor. | [1][10] |

| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. | [1][11] |

Diagram: Spill Response Logic

This flowchart provides a logical sequence of actions in the event of a chemical spill.

Caption: Logical workflow for responding to a chemical spill.

Section 6: Disposal Considerations

Chemical waste must be managed in accordance with all federal, state, and local regulations.

-

Waste Characterization: This material and its container must be disposed of as hazardous waste.

-

Procedure: Collect waste in a designated, properly labeled, and sealed container. It may be possible to dissolve the material in a combustible solvent for incineration in a licensed facility equipped with an afterburner and scrubber.[4] Do not dispose of it down the drain.[1]

Section 7: Toxicological Information

There is a significant lack of specific toxicological data for this compound. The "harmful if swallowed" classification suggests a moderate level of acute oral toxicity.[3]

Expert Insight: Many nitroaromatic compounds are known to be toxic and can be absorbed through the skin. Some can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[12] Although this has not been confirmed for this specific compound, it is a potential hazard to be aware of, justifying the stringent skin protection measures. The chemical, physical, and toxicological properties have not been thoroughly investigated.[12]

Conclusion

The safe handling of this compound requires a cautious and proactive approach. While specific data is limited, the known GHS classifications, combined with an understanding of the hazards posed by structurally related chemicals, provide a solid foundation for establishing safe laboratory practices. Adherence to the engineering controls, PPE requirements, and handling protocols outlined in this guide is paramount to ensuring the safety of all laboratory personnel.

References

- Tokyo Chemical Industry Co., Ltd. (2023-04-03). Safety Data Sheet: 3-Bromo-5-nitroanisole.

- Sigma-Aldrich. (2025-06-02). Safety Data Sheet: 1-Bromo-3-nitrobenzene.

- Carl ROTH. (2015-12-17). Safety Data Sheet: Nitrobenzene.

- Fisher Scientific. (2025-12-21). Safety Data Sheet: 1-Bromo-3-chloro-5-fluorobenzene.

- Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %.

- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Bromo-3-nitrobenzene.

- Chemsrc. (2025-09-01). 1-Bromo-3-methoxy-5-nitrobenzene | CAS#:16618-67-0.

- ChemScene. (n.d.). 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene.

- Echemi. (n.d.). 1-BROMO-2-CHLORO-4-METHYL-5-NITRO-BENZENE Safety Data Sheets.

- ChemBK. (2024-04-09). 1-bromo-3-chloro-5-nitro-benzene.

- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Bromo-3-chlorobenzene.

- Apollo Scientific. (2023-08-23). 1-Bromo-5-chloro-2-iodo-4-nitrobenzene Safety Data Sheet.

-

PubChem. (n.d.). 1-Bromo-3-methoxy-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- ChemicalBook. (2022-08-26). This compound | 1215205-94-9.

-

PubChem. (n.d.). 1-Bromo-3-chloro-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1-Bromo-3-methoxy-5-nitrobenzene | CAS#:16618-67-0 | Chemsrc [chemsrc.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 1215205-94-9 [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 1-Bromo-3-chloro-5-nitrobenzene | C6H3BrClNO2 | CID 17839838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-3-methoxy-5-nitrobenzene | C7H6BrNO3 | CID 12299076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.nl [fishersci.nl]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Theoretical ¹H NMR Spectrum of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

This guide provides a comprehensive analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of NMR spectroscopy to forecast the chemical shifts, splitting patterns, and coupling constants for this complex substituted benzene derivative.

Foundational Principles of ¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. The spectrum is a plot of the radiofrequency applied against absorption. Three key parameters are extracted from a ¹H NMR spectrum:

-

Chemical Shift (δ): The position of a signal along the x-axis, measured in parts per million (ppm), indicates the chemical environment of a proton. The local electronic environment shields the nucleus from the external magnetic field. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).[1][2] For aromatic compounds, the baseline chemical shift for a benzene proton is approximately 7.3 ppm.[2][3][4]

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Splitting Pattern (Multiplicity): This describes the appearance of a signal (e.g., singlet, doublet, triplet) and is due to spin-spin coupling between neighboring, non-equivalent protons. The multiplicity of a signal is predicted by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[5][6]

-

Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), is the coupling constant. It is a measure of the magnetic interaction between two protons and is independent of the external magnetic field strength.[6][7] For aromatic protons, coupling constants are characteristic of the substitution pattern: ortho-coupling (³J) is typically 7-10 Hz, meta-coupling (⁴J) is 2-3 Hz, and para-coupling (⁵J) is often less than 1 Hz.[3][8]

Molecular Structure and Symmetry Analysis of this compound

The structure of this compound is as follows:

An initial analysis of the molecule's symmetry is crucial for predicting the number of unique proton signals. In this case, the substitution pattern on the benzene ring is asymmetrical. Therefore, each of the two protons on the aromatic ring is in a chemically distinct environment and will produce a separate signal in the ¹H NMR spectrum. Additionally, the three protons of the methoxy group are equivalent to each other and will give rise to a single signal.

Prediction of Chemical Shifts (δ)

The chemical shifts of the aromatic protons are influenced by the electronic effects of the five substituents: bromo (-Br), chloro (-Cl), methoxy (-OCH₃), and nitro (-NO₂). These effects can be categorized as either inductive or resonance effects.

-

Inductive Effects: Halogens (Br and Cl) are electronegative and withdraw electron density through the sigma bonds, deshielding nearby protons. The methoxy group's oxygen is also electronegative, exerting an inductive withdrawing effect. The nitro group is strongly electron-withdrawing due to the high electronegativity of nitrogen and oxygen.

-

Resonance Effects: The methoxy group is a strong resonance electron-donating group, increasing electron density at the ortho and para positions. Conversely, the nitro group is a strong resonance electron-withdrawing group, decreasing electron density at the ortho and para positions.[9] Halogens have a weaker resonance-donating effect.

To estimate the chemical shifts of the two aromatic protons (let's label them H-4 and H-6), we can use empirical additivity rules based on the known effects of each substituent on the chemical shift of benzene protons (base value ≈ 7.3 ppm).[3]

-

Proton at C-4 (H-4): This proton is ortho to the nitro group, meta to the chloro group, and para to the bromo group. The strong electron-withdrawing nitro group in the ortho position will have the most significant deshielding effect, shifting this proton significantly downfield.

-

Proton at C-6 (H-6): This proton is ortho to the bromo group, meta to the nitro group, and para to the chloro group. The bromo and nitro groups will both contribute to deshielding this proton.

The methoxy group protons (-OCH₃) are attached to an oxygen atom, which is in turn bonded to the aromatic ring. These protons will appear in a characteristic region, typically around 3.8-4.0 ppm.

Prediction of Splitting Patterns and Coupling Constants (J)

The splitting patterns of the aromatic protons are determined by their coupling to neighboring protons. In this compound, the two aromatic protons, H-4 and H-6, are meta to each other.

-

H-4 Signal: This proton is coupled to H-6. The distance between these two protons is four bonds, resulting in meta-coupling. Therefore, the signal for H-4 is expected to be a doublet due to coupling with one neighboring proton (n=1, so n+1=2). The coupling constant (⁴J) for meta-coupling is typically small, in the range of 2-3 Hz.[3][8]

-

H-6 Signal: Similarly, this proton is coupled to H-4. The signal for H-6 will also be a doublet with the same meta-coupling constant (⁴J) of 2-3 Hz.[3][8]

-

Methoxy Signal (-OCH₃): The protons of the methoxy group have no neighboring protons to couple with. Therefore, this signal will appear as a singlet.

Tabulated Summary of the Predicted ¹H NMR Spectrum

The predicted parameters for the ¹H NMR spectrum of this compound are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4 | ~8.0 - 8.2 | Doublet (d) | ~2-3 | 1H |

| H-6 | ~7.8 - 8.0 | Doublet (d) | ~2-3 | 1H |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A | 3H |

Visualizing the Molecular Structure and Coupling

The following diagram, generated using the DOT language, illustrates the structure of the molecule and highlights the meta-coupling interaction between H-4 and H-6.

Caption: Molecular structure and predicted meta-coupling.

Conclusion

The theoretical ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals. Two of these signals will appear in the aromatic region as doublets, corresponding to the two non-equivalent aromatic protons, with a small meta-coupling constant. The third signal, a singlet, will be located in the upfield region and corresponds to the three protons of the methoxy group. This detailed prediction, based on fundamental NMR principles and substituent effects, serves as a valuable guide for the analysis and structural confirmation of this compound in a laboratory setting.

References

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Chem LibreTexts. (2022, July 20). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.6 Spin–Spin Splitting in ¹H NMR Spectra. Organic Chemistry. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂) /Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry, an Asian journal, 13(7), 877–881. [Link]

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. Retrieved from [Link]

-

Chem LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. youtube.com [youtube.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. 13.6 SpinâSpin Splitting in 1H NMR Spectra - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Pathway for 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene, a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed synthetic protocol grounded in the principles of electrophilic aromatic substitution. The narrative emphasizes the rationale behind the chosen synthetic strategy and procedural steps to ensure both reproducibility and safety.

Introduction

Polysubstituted nitrobenzenes are valuable intermediates in organic synthesis due to the versatile reactivity of the nitro group and the diverse functionalities that can be incorporated onto the aromatic ring.[1] The target molecule, this compound, presents a unique substitution pattern that requires a carefully designed synthetic route to control the regioselectivity of each reaction step. The interplay of the directing effects of the methoxy, chloro, and bromo substituents is critical for the successful synthesis of the desired isomer.[2]

This guide outlines a three-step synthesis commencing from the readily available starting material, 2,6-dichlorophenol. The pathway involves:

-

Methylation of the hydroxyl group to form 2,6-dichloroanisole.

-

Bromination of the anisole derivative.

-

Nitration of the resulting 1-bromo-2,6-dichloroanisole to yield the final product.

The order of these electrophilic aromatic substitution reactions is paramount. The methoxy group is a strong activating, ortho, para-director, which will dictate the position of the incoming electrophiles. The chloro and bromo groups are deactivating but also ortho, para-directing. The nitro group, being a strong deactivating and meta-directing group, is introduced in the final step to avoid significant deactivation of the ring in the preceding steps.[3]

Synthetic Strategy and Workflow

The overall synthetic pathway is depicted in the following workflow diagram. The strategy is to first protect the activating hydroxyl group as a methoxy ether, then introduce the bromine atom, and finally, perform the nitration. This sequence leverages the directing effects of the substituents to achieve the desired 1,3-chloro, 2-methoxy, 5-nitro substitution pattern.

Sources

preparation of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene from 3-chloro-2-methoxybenzene

Introduction

Polyfunctionalized aromatic compounds are fundamental building blocks in modern organic synthesis, serving as crucial intermediates in the development of complex molecules such as pharmaceuticals and dyes.[1] The strategic introduction of multiple functional groups onto an aromatic scaffold allows for precise tuning of the molecule's chemical and physical properties. This application note provides a comprehensive guide to the preparation of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene, a highly substituted benzene derivative, from the readily available starting material, 3-chloro-2-methoxybenzene. The synthesis involves a sequential nitration and bromination, leveraging the directing effects of the substituents to achieve the desired regiochemistry.

Reaction Scheme & Strategy

The synthesis of this compound from 3-chloro-2-methoxybenzene is a two-step process involving electrophilic aromatic substitution reactions. The order of these reactions is critical for the successful synthesis of the target molecule.

Step 1: Nitration of 3-chloro-2-methoxybenzene

The initial step is the nitration of the starting material. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director, while the chloro group (-Cl) is a deactivating group but also an ortho-, para-director.[2][3] The directing effects of these two groups are synergistic, favoring the introduction of the nitro group (-NO₂) at the position para to the methoxy group and ortho to the chloro group.

Step 2: Bromination of 3-chloro-2-methoxy-5-nitrobenzene

The second step involves the bromination of the nitrated intermediate. The newly introduced nitro group is a strong deactivating and meta-directing group.[1][2] The methoxy and chloro groups will direct the incoming electrophile (Br⁺). The most activated position for bromination will be ortho to the strongly activating methoxy group.

Experimental Workflow Diagram

Figure 1: Experimental workflow for the synthesis of this compound.

Detailed Protocols

PART 1: Nitration of 3-chloro-2-methoxybenzene

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-chloro-2-methoxybenzene | 156.61 | 10.0 g | 0.0638 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 25 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 5.5 mL | - |

| Dichloromethane | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-chloro-2-methoxybenzene (10.0 g, 0.0638 mol). Cool the flask in an ice-water bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated sulfuric acid (25 mL) to concentrated nitric acid (5.5 mL) while cooling in an ice bath. Caution: This is a highly exothermic reaction.

-

Addition of Nitrating Mixture: Slowly add the cold nitrating mixture to the stirred solution of 3-chloro-2-methoxybenzene over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

-

Workup: Once the reaction is complete, slowly pour the reaction mixture over 100 g of crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-2-methoxy-5-nitrobenzene.

PART 2: Bromination of 3-chloro-2-methoxy-5-nitrobenzene

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-chloro-2-methoxy-5-nitrobenzene | 201.59 | 12.0 g | 0.0595 |

| Dichloromethane | 84.93 | 100 mL | - |

| Iron(III) Bromide (anhydrous) | 295.56 | 0.5 g | 0.0017 |

| Bromine | 159.81 | 3.2 mL (9.6 g) | 0.060 |

| Saturated Sodium Thiosulfate Solution | - | 50 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve the crude 3-chloro-2-methoxy-5-nitrobenzene (12.0 g, 0.0595 mol) in dichloromethane (100 mL).

-

Catalyst Addition: Add anhydrous iron(III) bromide (0.5 g, 0.0017 mol) to the solution.

-

Addition of Bromine: In the dropping funnel, place a solution of bromine (3.2 mL, 0.060 mol) in 20 mL of dichloromethane. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood.

-

Reaction Monitoring: After the addition, stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC (hexane:ethyl acetate 4:1).

-

Quenching: Upon completion, slowly add saturated sodium thiosulfate solution (50 mL) to quench the excess bromine.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

The crude this compound can be purified by either recrystallization or column chromatography.[4]

-

Recrystallization: Suitable solvents for recrystallization include ethanol or a mixture of hexane and ethyl acetate.[4] Dissolve the crude product in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.[4] Collect the crystals by vacuum filtration.[4]

-

Column Chromatography: For higher purity, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.[4]

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Concentrated acids and bromine are highly corrosive and toxic. Handle with extreme care.

-

The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[1]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By carefully controlling the reaction conditions and understanding the principles of electrophilic aromatic substitution, researchers can efficiently prepare this valuable building block for a variety of applications in drug discovery and materials science.

References

-

ResearchGate. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]

-

Chegg. (2020, October 28). This experiment involves the preparation of 1-bromo-3-chloro-5-iodobenzene. Retrieved from [Link]

-

YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

- Fischer, A., Henderson, G. N., & Raymahasay, S. (1987). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry, 65(6), 1233-1242.

-

PubChem. (n.d.). 3-Chloro-2-methylanisole. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing nitrobenzyl bromides.

- Google Patents. (n.d.). Preparation method of 1-bromo-3-nitrobenzene.

- Google Patents. (n.d.). Synthetic method of 3-chloro-2-methylaniline.

-

YouTube. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene in Modern Organic Synthesis

Abstract

1-Bromo-3-chloro-2-methoxy-5-nitrobenzene is a polyfunctionalized aromatic compound that serves as a highly versatile building block in organic synthesis. Its unique substitution pattern, featuring distinct electronic and steric properties, allows for a range of selective chemical transformations. This guide provides an in-depth analysis of its reactivity and details robust protocols for its application in key synthetic strategies, including regioselective cross-coupling and chemoselective reduction. These methodologies are of significant interest to researchers in medicinal chemistry and materials science for the construction of complex molecular architectures.

Introduction: A Molecule of Strategic Importance

Polyfunctionalized aromatic systems are the cornerstone of modern drug discovery and materials science.[1] The compound this compound (CAS No. 1215205-94-9) is a prime example of a scaffold designed for predictable and selective reactivity.[2]

Molecular Structure and Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1215205-94-9 | [2] |

| Molecular Formula | C₇H₅BrClNO₃ | [3] |

| Molecular Weight | 266.48 g/mol | [3] |

| Boiling Point | 322.2±37.0 °C (Predicted) | [2] |

| Density | 1.737±0.06 g/cm3 (Predicted) | [2] |

| Storage | Sealed in dry, 2-8°C | [2][3] |

The strategic arrangement of its functional groups dictates its synthetic utility:

-

Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards electrophilic substitution but is readily converted into a versatile amino group.

-

Halogens (Br, Cl): Serve as key leaving groups for transition-metal-catalyzed cross-coupling reactions. Their differential reactivity (C-Br > C-Cl) is the basis for regioselective synthesis.

-

Methoxy Group (-OCH₃): An electron-donating group that influences the electronic landscape of the ring.

This unique combination allows chemists to perform sequential, site-selective modifications, making it an invaluable intermediate for building complex molecular libraries.

Core Synthetic Applications & Workflow

The primary utility of this compound stems from three distinct, yet complementary, reaction pathways. The choice of reaction conditions allows a chemist to selectively address different functional handles on the molecule.

Caption: Key synthetic transformations of the title compound.

Application Protocol I: Regioselective Suzuki-Miyaura Cross-Coupling

Expertise & Causality: Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation.[4][5] The key to selectivity when multiple halogens are present lies in the bond dissociation energies and their reactivity in the oxidative addition step of the catalytic cycle. The C-Br bond is weaker and more reactive towards Pd(0) insertion than the C-Cl bond.[6] This allows for the selective formation of a biaryl linkage at the C1 position while leaving the C3-chloro substituent intact for potential subsequent transformations.

We select a palladium catalyst with a bulky phosphine ligand (e.g., SPhos) to promote efficient oxidative addition and reductive elimination. A carbonate base is used to activate the boronic acid partner in the transmetalation step.

Protocol: Selective Suzuki Coupling at the C-Br Bond

Reaction Scheme: (Self-generated image, not from search)

Reagent Table:

| Reagent | M.W. ( g/mol ) | Amount | mmols | Equiv. |

| This compound | 266.48 | 266 mg | 1.0 | 1.0 |

| Phenylboronic acid | 121.93 | 146 mg | 1.2 | 1.2 |

| Pd(OAc)₂ | 224.50 | 11.2 mg | 0.05 | 0.05 |

| SPhos | 410.48 | 41.0 mg | 0.10 | 0.10 |

| K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 |

| Toluene/H₂O | - | 10 mL / 2 mL | - | - |

Step-by-Step Methodology:

-

Vessel Preparation: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (266 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (11.2 mg, 0.05 mmol) and SPhos (41.0 mg, 0.10 mmol). Add this catalyst/ligand mixture to the Schlenk flask.

-

Solvent Addition & Degassing: Add toluene (10 mL) and water (2 mL). Seal the flask with a septum and degas the mixture by bubbling argon through the solution for 15 minutes.

-

Reaction: Place the flask under a positive pressure of argon and heat the reaction mixture to 90°C in an oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product, 3-chloro-2-methoxy-5-nitro-1,1'-biphenyl.

Sources

The Versatile Intermediate: A Guide to 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene in Synthetic Chemistry

This document serves as a detailed guide for researchers, scientists, and professionals in drug development on the strategic use of 1-bromo-3-chloro-2-methoxy-5-nitrobenzene as a synthetic intermediate. Herein, we explore its synthesis, reactivity, and application in constructing complex molecular architectures, providing both theoretical insights and practical, step-by-step protocols.

Introduction: A Building Block of Strategic Importance

This compound is a polyfunctionalized aromatic compound that holds significant potential as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a nitro group, a methoxy group, and two distinct halogen atoms (bromine and chlorine), offers a rich platform for a variety of chemical transformations. This strategic arrangement of functional groups allows for selective and sequential reactions, making it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1]

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, while the methoxy group and the halogens provide multiple handles for cross-coupling and nucleophilic substitution reactions. Understanding the interplay of these functionalities is key to unlocking the synthetic potential of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1215205-94-9 | [2] |

| Molecular Formula | C₇H₅BrClNO₃ | [3] |

| Molecular Weight | 266.48 g/mol | [3] |

| Appearance | Likely a solid | Inferred from related compounds |

| Storage | Sealed in dry, 2-8°C | [3] |

Synthesis and Purification: A Proposed Pathway

A logical approach would be to start with a commercially available, appropriately substituted aniline or phenol and introduce the required functionalities in a controlled manner. For instance, a plausible route could involve the nitration of a di-substituted methoxybenzene precursor. The regioselectivity of the nitration and halogenation steps would be critical and would need to be carefully controlled through the choice of reagents and reaction conditions.

Conceptual Workflow for Synthesis:

Caption: A conceptual workflow for the synthesis of this compound.

Proposed Laboratory Protocol for Synthesis

This protocol is a representative example based on general procedures for the nitration of halogenated aromatic compounds. Optimization will be necessary to achieve a good yield and purity of the desired product.

Materials:

-

2-Bromo-6-chloroanisole (or a similarly suitable precursor)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol or Hexane for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add the starting material (1 equivalent) to the cold sulfuric acid while stirring.

-

In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-